molecular formula C8H6N2S B186562 4-(Thiophen-2-yl)pyrimidine CAS No. 19084-26-5

4-(Thiophen-2-yl)pyrimidine

Cat. No.: B186562
CAS No.: 19084-26-5
M. Wt: 162.21 g/mol
InChI Key: BWFAPQRLXWNZLX-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)pyrimidine typically involves the cyclization of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with guanidine in the presence of a base, leading to the formation of the desired pyrimidine ring . Another approach involves the use of 2-thiophenecarboxylic acid and its derivatives, which undergo cyclization with formamide or other nitrogen-containing reagents .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of 2-thiophenecarboxaldehyde and guanidine under microwave irradiation, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted pyrimidines.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(Thiophen-2-yl)pyrimidine can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine: This compound also features a fused thiophene and pyrimidine ring but differs in the position of the sulfur atom.

    Thieno[3,4-b]pyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

Uniqueness: this compound is unique due to its specific biological activities and its versatility in chemical reactions, making it a valuable compound in various research and industrial applications.

Biological Activity

4-(Thiophen-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the latest findings regarding its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of novel derivatives were designed and tested against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). Some compounds exhibited remarkable potency, with IC50 values indicating strong antiproliferative effects.

Key Findings:

  • Compound Efficacy : Certain derivatives demonstrated superior anticancer activity compared to established drugs like erlotinib and sorafenib. For example, compounds 10b and 18a showed promising results against both HepG-2 and MCF-7 cell lines, with IC50 values significantly lower than those of control agents .
  • Mechanism of Action : The mechanism involves dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), crucial pathways in tumor growth and angiogenesis. The pharmacophoric requirements for effective binding include a hydrophobic head, hydrogen bond donors, and a flat heteroaromatic ring .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have shown notable antimicrobial activity against a range of pathogens.

Summary of Antimicrobial Studies:

  • Broad-Spectrum Efficacy : Compounds were evaluated for their antibacterial and antifungal activities. Most exhibited moderate to strong effects against Gram-positive and Gram-negative bacteria as well as fungi .
  • Structure-Activity Relationship : The presence of specific substituents on the pyrimidine ring was correlated with increased antimicrobial potency. For instance, derivatives with electron-rich groups showed enhanced activity due to better interaction with microbial cell membranes .

Synthesis Methods

The synthesis of this compound derivatives typically involves multi-step processes incorporating various reagents to achieve desired substitutions. Recent methodologies emphasize green chemistry principles to enhance yield and reduce environmental impact.

Example Synthesis Pathway:

  • Starting Materials : Utilize thiophene and pyrimidine precursors.
  • Reagents : Employ coupling agents such as palladium catalysts for cross-coupling reactions.
  • Purification : Use chromatographic techniques to isolate pure compounds for biological testing .

Case Studies

Several case studies illustrate the application of this compound derivatives in clinical settings:

  • Study on Anticancer Potency : A study involving a novel derivative demonstrated significant tumor suppression in animal models when administered at specific dosages, highlighting its potential for therapeutic use in oncology .
  • Antimicrobial Efficacy Evaluation : Another investigation assessed the effectiveness of selected compounds against resistant strains of bacteria, showing promising results that could lead to new treatments for infections caused by multidrug-resistant organisms .

Properties

IUPAC Name

4-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFAPQRLXWNZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356020
Record name 4-(2-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19084-26-5
Record name 4-(2-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a degassed 0.50 M solution of 2,4-dichloropyrimidine (1.0 eq.) and 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide 31 (1.0 eq.) in tetrahydrofuran was added tetrakis(triphenylphosphine)palladium(0) (0.050 eq.). The mixture was stirred for 16 h at 70° C. and then returned to ambient temperature and diluted with ether. The solution was washed sequentially with a 0.5 M aqueous pH 9 solution of EDTA and brine. The organic phase was dried over sodium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography over silica gel (1:1:1 hexanes:ethyl acetate:dichloromethane) to give compound 32. ES/MS m/z 269 (MH+), C11H9ClN2O2S=269 g/mol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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